(2E)-3-(4-chlorophenyl)-2-(phenylformamido)-N-(propan-2-yl)prop-2-enamide
CAS No.: 108941-01-1
Cat. No.: VC4591755
Molecular Formula: C19H19ClN2O2
Molecular Weight: 342.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108941-01-1 |
|---|---|
| Molecular Formula | C19H19ClN2O2 |
| Molecular Weight | 342.82 |
| IUPAC Name | N-[(E)-1-(4-chlorophenyl)-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]benzamide |
| Standard InChI | InChI=1S/C19H19ClN2O2/c1-13(2)21-19(24)17(12-14-8-10-16(20)11-9-14)22-18(23)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,21,24)(H,22,23)/b17-12+ |
| Standard InChI Key | CBPYXHFHCCFJMW-SFQUDFHCSA-N |
| SMILES | CC(C)NC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=CC=C2 |
Introduction
Molecular Formula and Weight
Assuming a similar structure to methyl (2E)-3-(4-chlorophenyl)-2-(phenylformamido)prop-2-enoate , which has a molecular weight of 315.7 g/mol, the target compound would likely have a molecular weight close to this value, adjusted for the replacement of the methyl ester group with an isopropyl amide group.
Synthesis
Synthesis of such compounds typically involves condensation reactions between appropriate amine and acid derivatives. For example, the synthesis of (2E)-3-(4-chlorophenyl)-N-(2-phenylethyl)prop-2-enamide might involve reacting a 4-chlorophenylacryloyl chloride with a phenylethylamine .
Spectroscopic Analysis
Spectroscopic methods such as IR, NMR, and mass spectrometry are crucial for identifying and characterizing organic compounds. For instance, the IR spectrum would likely show absorption bands corresponding to the amide and formamide groups, while NMR would provide detailed information about the molecular structure.
Stability and Reactivity
The stability and reactivity of the compound would depend on its functional groups. The presence of a phenylformamido group could influence its reactivity in certain chemical reactions, potentially affecting its stability under different conditions.
Biological Activity
While specific biological activity data for (2E)-3-(4-chlorophenyl)-2-(phenylformamido)-N-(propan-2-yl)prop-2-enamide is not available, compounds with similar structures might exhibit biological activities such as enzyme inhibition or interaction with biological targets, depending on their molecular design.
Data Table: Comparison of Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| (2E)-3-(4-chlorophenyl)-N-(2-phenylethyl)prop-2-enamide | C17H16ClNO | 285.8 | Phenylethyl group attached to nitrogen |
| Methyl (2E)-3-(4-chlorophenyl)-2-(phenylformamido)prop-2-enoate | C17H14ClNO3 | 315.7 | Phenylformamido group, methyl ester |
| Hypothetical Target Compound | Not specified | Estimated around 300-320 | Isopropyl group attached to nitrogen, phenylformamido group |
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